molecular formula C11H12Cl2N2 B1373443 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride CAS No. 861135-54-8

1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride

Cat. No. B1373443
M. Wt: 243.13 g/mol
InChI Key: LKFMOTBEHVZUHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride (1-BCMPH) is an organic compound that is widely used in scientific research applications. It is a colorless, crystalline solid that is soluble in water and other polar organic solvents. 1-BCMPH is a potent inhibitor of cyclooxygenase-2 (COX-2) and has been used in a variety of scientific studies, including those related to inflammation, cancer, and cardiovascular diseases.

Scientific Research Applications

Medicinal Chemistry and Drug Synthesis

1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride is involved in the synthesis of various medicinal compounds. One study describes the synthesis of benzimidazole-pyrazoline hybrid molecules, demonstrating their potential as anti-diabetic agents by inhibiting α-glucosidase activity. The hybridization of pyrazoline and benzimidazoles derivatives offers promising applications in medicinal chemistry (Ibraheem et al., 2020).

Corrosion Inhibition

Pyrazole derivatives, including those related to 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride, are studied for their application as corrosion inhibitors. Research has shown these compounds to effectively reduce the corrosion rate of steel in hydrochloric acid, demonstrating their potential in industrial applications (Herrag et al., 2007).

Material Sciences and Crystallography

In the field of material sciences, the structural analysis and characterization of pyrazole derivatives are crucial. A study involving the crystal structure and Hirshfeld surface analysis of a novel pyrazole derivative reveals detailed insights into molecular interactions and stability, which are essential for the development of new materials (Naveen et al., 2021).

Antibacterial Applications

1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride is also relevant in synthesizing compounds with antibacterial properties. Studies show that derivatives of pyrazole possess significant antibacterial activities, making them potential candidates for developing new antibacterial drugs (Bildirici et al., 2007).

Biochemical Research and Molecular Docking

The use of pyrazole derivatives in biochemical research, particularly through molecular docking studies, is notable. These studies aid in understanding the interaction of these compounds with biological targets, which is crucial for drug design and discovery (Kendre et al., 2015).

properties

IUPAC Name

1-benzyl-4-(chloromethyl)pyrazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2.ClH/c12-6-11-7-13-14(9-11)8-10-4-2-1-3-5-10;/h1-5,7,9H,6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFMOTBEHVZUHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=N2)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20698069
Record name 1-Benzyl-4-(chloromethyl)-1H-pyrazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20698069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride

CAS RN

861135-54-8
Record name 1-Benzyl-4-(chloromethyl)-1H-pyrazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20698069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1.88 g of (1-benzyl-1H-pyrazol-4-yl)methanol was dissolved in 30 ml of dichloromethane, and 2.1 ml of thionyl chloride was added. The mixture was stirred at room temperature for 5 hours. The reaction mixture was concentrated under reduced pressure to obtain 2.39 g of 1-benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride.
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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